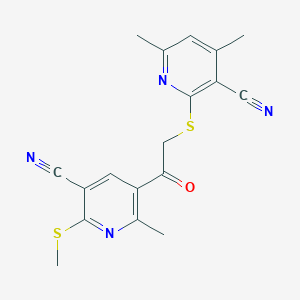

2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile

Description

The compound 2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile is a pyridine-based heterocyclic molecule featuring multiple functional groups:

- Pyridine cores: Two substituted pyridine rings.

- Substituents: 4,6-Dimethylnicotinonitrile moiety: Methyl groups at positions 4 and 6, and a cyano group at position 2. 5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl group: A methylthio (-SMe) group at position 6, a cyano (-CN) group at position 5, and a methyl group at position 2. Thioether linker: A sulfur atom bridges the two pyridine cores via a 2-oxoethyl spacer.

Properties

Molecular Formula |

C18H16N4OS2 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

2-[2-(5-cyano-2-methyl-6-methylsulfanylpyridin-3-yl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |

InChI |

InChI=1S/C18H16N4OS2/c1-10-5-11(2)21-18(15(10)8-20)25-9-16(23)14-6-13(7-19)17(24-4)22-12(14)3/h5-6H,9H2,1-4H3 |

InChI Key |

SCWRZSFFZYCATI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC(=O)C2=C(N=C(C(=C2)C#N)SC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a halogenated pyridine derivative with a thiol compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper may also be employed to enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization or chromatography are often used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to reflux.

Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol or THF, room temperature to reflux.

Substitution: Sodium hydride, potassium carbonate, DMF or THF, elevated temperatures.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile is largely dependent on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and thioether groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related pyridine derivatives (Table 1):

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

In contrast, analogs like 3a–3d () feature simpler alkyl/arylthio groups at position 2, which prioritize lipophilicity over polar interactions . Compound 2 () uses bulkier styryl groups, which may hinder bioavailability compared to the target’s compact methyl and cyano substituents .

Thioether Linker :

- The -S-CH2-C(O)- bridge in the target compound is distinct from the -S-alkyl groups in 3a–3d or the thiophene-containing linkers in 7–8 (). This ketone-containing spacer may improve metabolic stability compared to purely alkyl-linked thioethers .

Comparison with Analogues:

- 4,6-Dimethyl-2-(alkylthio)nicotinonitriles (3a–3d): Synthesized via acid-catalyzed hydrolysis of nitriles to amides (), highlighting the reactivity of the 2-thioalkyl position. The target compound’s nitrile groups likely resist hydrolysis, favoring stability .

- Thienylpyridyl Derivatives (7–8) : Utilize POCl3-mediated chlorination and thiourea-based sulfhydrylation (), methods adaptable to the target’s methylthio group introduction .

Biological Activity

The compound 2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article focuses on its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound's molecular formula is , with a molecular weight of 368.47 g/mol. The structural complexity arises from multiple functional groups, including cyano, methylthio, and nicotinonitrile moieties.

Synthesis

The synthesis pathway typically involves multi-step reactions starting from simpler pyridine derivatives. The key steps include:

- Formation of the Cyano Group : Utilizing nitration or cyanation reactions.

- Methylthio Substitution : Introducing the methylthio group via nucleophilic substitution.

- Nicotinonitrile Formation : Employing condensation reactions to form the nicotinonitrile structure.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, particularly in the fields of oncology and antimicrobial research. The following sections summarize key findings related to its biological activity.

Antitumor Activity

A study evaluated the antitumor potential of newly synthesized derivatives similar to our compound. The results indicated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCC827 (lung adenocarcinoma). The IC50 values for these compounds ranged from 5 to 20 µM in 2D assays, suggesting promising antitumor properties .

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 2D |

| Compound B | HCC827 | 20.46 ± 8.63 | 3D |

| Compound C | NCI-H358 | 16.00 ± 9.38 | 3D |

Antimicrobial Activity

In addition to antitumor effects, compounds structurally related to the target compound have shown antimicrobial activity against various pathogens. Testing included both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating significant inhibition zones in disc diffusion assays.

Case Studies

- Case Study on Lung Cancer Treatment :

- Antimicrobial Efficacy :

The proposed mechanisms for the biological activity of compounds like 2-((2-(5-Cyano-2-methyl-6-(methylthio)pyridin-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile include:

- DNA Intercalation : Similar compounds have been shown to bind within the minor groove of DNA, disrupting replication and transcription processes .

- Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor growth and bacterial metabolism has been suggested but requires further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.